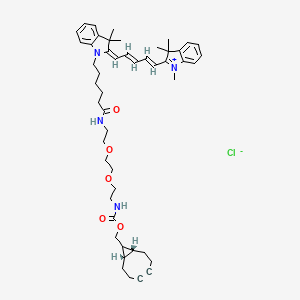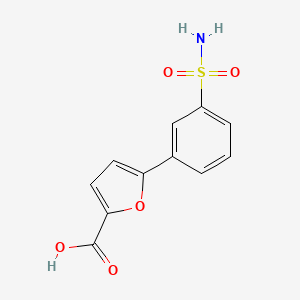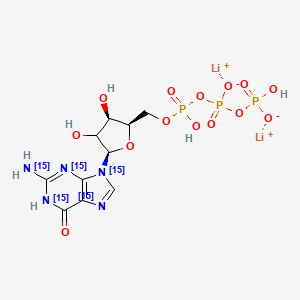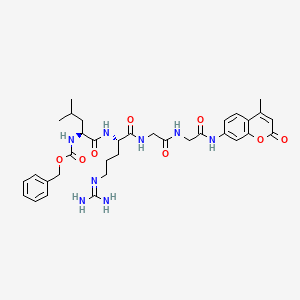
Z-Leu-Arg-Gly-Gly-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Leu-Arg-Gly-Gly-AMC, also known as Z-Leucyl-Arginyl-Glycyl-Glycyl-7-amido-4-methylcoumarin, is a fluorogenic substrate used primarily in the study of protease activity. The compound consists of a pentapeptide sequence linked to the fluorescent group 7-amino-4-methylcoumarin (AMC). The “Z” denotes the benzyloxycarbonyl (Z) protecting group, which is used to protect amino acids from nonspecific reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Arg-Gly-Gly-AMC involves the stepwise assembly of the peptide chain, followed by the attachment of the AMC group. The process typically begins with the protection of the amino acids using the benzyloxycarbonyl (Z) group. The protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The final step involves the attachment of the AMC group to the peptide chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Z-Leu-Arg-Gly-Gly-AMC undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases the fluorescent AMC group, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteases, such as ubiquitin C-terminal hydrolases (UCHs) or isopeptidase T. The reaction is carried out in a buffered solution, often containing HEPES (pH 7.4), Triton X-100, BSA, and DTT .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free fluorescent AMC group, which can be quantified to assess the activity of the protease .
Scientific Research Applications
Z-Leu-Arg-Gly-Gly-AMC is widely used in scientific research to study protease activity. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study the catalytic activity of proteases.
Biology: Employed in the study of protein degradation pathways, such as the ubiquitin-proteasome system.
Industry: Applied in the development of diagnostic assays for detecting protease activity in clinical samples.
Mechanism of Action
The mechanism of action of Z-Leu-Arg-Gly-Gly-AMC involves its hydrolysis by specific proteases. The protease cleaves the peptide bond, releasing the fluorescent AMC group. The fluorescence intensity of the released AMC is directly proportional to the protease activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Leu-AMC: Another fluorogenic substrate used to study protease activity, particularly chymotrypsin-like activity.
Z-Arg-Leu-Arg-Gly-Gly-AMC: A similar compound used as a substrate for ubiquitin C-terminal hydrolases.
Uniqueness
Z-Leu-Arg-Gly-Gly-AMC is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases. Its high sensitivity and specificity make it an ideal choice for studying protease activity in various research applications .
Properties
Molecular Formula |
C34H44N8O8 |
|---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C34H44N8O8/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37)/t25-,26-/m0/s1 |
InChI Key |
UJBADKZGUTUILD-UIOOFZCWSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


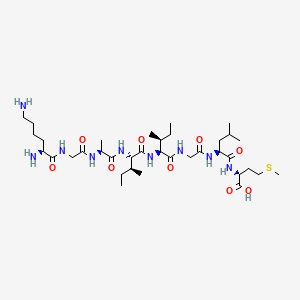
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

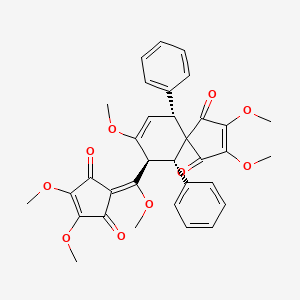
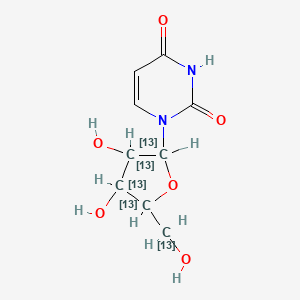
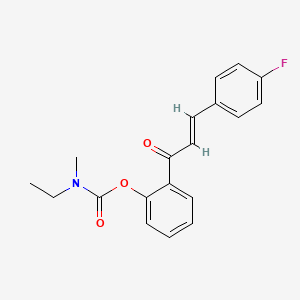
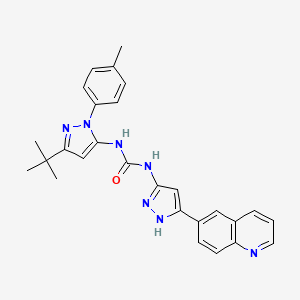

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
